molecular formula C16H22N6O2 B2630811 1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 922474-69-9

1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B2630811
CAS No.: 922474-69-9
M. Wt: 330.392
InChI Key: ZAVVZDZUJGIOOT-UHFFFAOYSA-N
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Description

1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the triazino-purine family This compound is characterized by its unique structure, which includes an allyl group, an isobutyl group, and two methyl groups attached to a triazino-purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazino-Purine Core: This step involves the cyclization of appropriate precursors, such as guanine derivatives, with hydrazine or its derivatives under acidic or basic conditions to form the triazino-purine ring system.

    Introduction of Allyl and Isobutyl Groups: The allyl and isobutyl groups can be introduced via alkylation reactions. For instance, allyl bromide and isobutyl bromide can be used as alkylating agents in the presence of a strong base like sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the triazino-purine core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced triazino-purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or isobutyl positions using reagents like sodium azide or thiols, leading to the formation of azido or thio derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), Sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), Thiols (R-SH)

Major Products

    Oxidation: Oxo derivatives of the triazino-purine core

    Reduction: Reduced triazino-purine derivatives

    Substitution: Azido or thio derivatives

Scientific Research Applications

1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-viral, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-purine-6,8(7H,9H)-dione
  • 1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]pyrimidine-6,8(7H,9H)-dione

Uniqueness

1-allyl-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is unique due to its specific triazino-purine core structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,9-dimethyl-7-(2-methylpropyl)-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-6-7-22-15-17-13-12(20(15)9-11(4)18-22)14(23)21(8-10(2)3)16(24)19(13)5/h6,10H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVVZDZUJGIOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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